![molecular formula C11H8N4O B1434679 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1710195-57-5](/img/structure/B1434679.png)
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
描述
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrazolo[1,5-a]pyrazine moiety. The presence of these fused rings imparts unique chemical and physical properties, making it a valuable target for synthesis and application in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves a multi-step process. One common method includes the cycloannulation of pyridinium-N-amine with β-iodovinyl sulfones under basic conditions. This reaction is mediated by potassium carbonate (K₂CO₃), which facilitates the tandem cycloannulative-desulfonylation process, yielding the desired pyrazolo[1,5-a]pyrazine derivatives in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The metal-free protocol and broad substrate scope with good functional group tolerance make it a promising candidate for large-scale synthesis .
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, contributing to the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating signaling pathways involved in cell proliferation, apoptosis, or other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyridine: Shares a similar core structure but differs in the position and nature of substituents.
Pyrazolo[1,5-a]pyrimidine: Another closely related compound with a different ring fusion pattern.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, exhibiting different chemical properties and applications
Uniqueness
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of a pyridine ring with a pyrazolo[1,5-a]pyrazine moiety. This fusion imparts distinct electronic and steric properties, enhancing its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets further underscores its versatility and significance in scientific research.
属性
IUPAC Name |
2-pyridin-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-6-9(8-2-1-3-12-7-8)14-15(10)5-4-13-11/h1-7H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNVCIWRFPKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


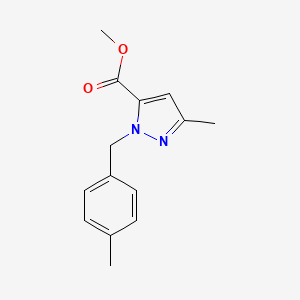
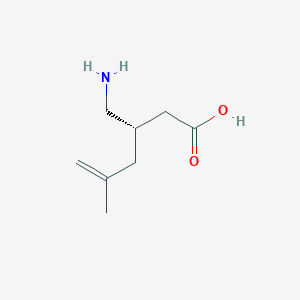



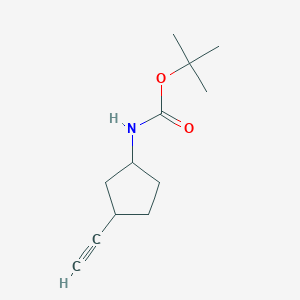

![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)
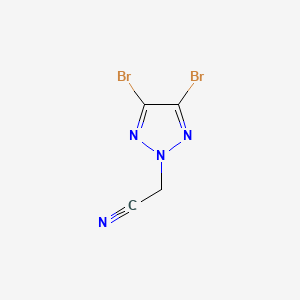

![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
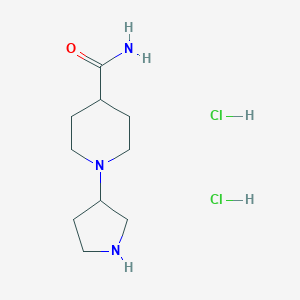

![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
